3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Overview
Description
3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a useful research compound. Its molecular formula is C14H8F2O4 and its molecular weight is 278.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Analysis
Biochemical Properties
3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides The interaction with dihydroorotate dehydrogenase suggests that 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid may act as an inhibitor, potentially affecting the enzyme’s activity and, consequently, nucleotide synthesis
Cellular Effects
The effects of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid on various cell types and cellular processes are of particular interest. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid can affect gene expression by altering the transcriptional activity of specific genes involved in metabolic processes. These changes in gene expression can lead to alterations in cellular metabolism, impacting the overall function of the cell.
Molecular Mechanism
At the molecular level, 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules such as enzymes and receptors. For example, the compound’s interaction with dihydroorotate dehydrogenase involves binding to the enzyme’s active site, leading to inhibition of its activity . This inhibition can result in decreased production of pyrimidine nucleotides, affecting DNA and RNA synthesis. Additionally, 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is relatively stable under standard laboratory conditions . Prolonged exposure to light or extreme pH conditions can lead to degradation, potentially affecting its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained inhibition of enzyme activity and alterations in gene expression over extended periods.
Dosage Effects in Animal Models
The effects of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily exert its biochemical effects through enzyme inhibition and modulation of gene expression . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes. Threshold effects have been reported, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are subsequently excreted . These metabolic pathways can influence the compound’s bioavailability and overall efficacy. Additionally, 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid may affect metabolic flux and metabolite levels, potentially altering the balance of key metabolic intermediates.
Transport and Distribution
The transport and distribution of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid within cells and tissues are critical for understanding its biochemical effects. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid within tissues can also vary, with higher concentrations observed in organs involved in metabolism and detoxification, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . These targeting signals ensure that 3’,5-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid reaches its intended site of action, allowing for precise modulation of cellular processes.
Properties
IUPAC Name |
4-(3-carboxy-5-fluorophenyl)-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O4/c15-10-4-8(3-9(5-10)13(17)18)7-1-2-11(14(19)20)12(16)6-7/h1-6H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQUFUDCEOBZLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690899 | |
Record name | 3',5-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-52-2 | |
Record name | 3',5-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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